molecular formula C11H20O2 B1606185 2,6-Dimethyloct-7-en-2-yl formate CAS No. 25279-09-8

2,6-Dimethyloct-7-en-2-yl formate

Cat. No.: B1606185
CAS No.: 25279-09-8
M. Wt: 184.27 g/mol
InChI Key: ONXALCWZXZZQSG-UHFFFAOYSA-N
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Description

2,6-Dimethyloct-7-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a colorless or slightly yellow liquid with a fruity aroma. This compound is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-7-en-2-yl formate is typically synthesized through an esterification reaction. The process involves reacting 2,6-dimethyloct-7-en-2-ol with formic acid or formic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyloct-7-en-2-yl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethyloct-7-en-2-yl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized as a solvent and in the formulation of fragrances and flavors

Mechanism of Action

The mechanism of action of 2,6-dimethyloct-7-en-2-yl formate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

    2,6-Dimethyloct-7-en-2-ol: The alcohol precursor of the ester.

    2,6-Dimethyloct-1-yl formate: A structural isomer with different properties.

    Dihydromyrcenyl formate: Another ester with similar applications

Uniqueness: 2,6-Dimethyloct-7-en-2-yl formate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity aroma and reactivity make it valuable in both industrial and research settings .

Properties

IUPAC Name

2,6-dimethyloct-7-en-2-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXALCWZXZZQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865201
Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
Source EPA DSSTox
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25279-09-8
Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25279-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyloct-7-en-2-yl formate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
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Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyloct-7-en-2-yl formate
Source European Chemicals Agency (ECHA)
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Record name 2,6-DIMETHYLOCT-7-EN-2-YL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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